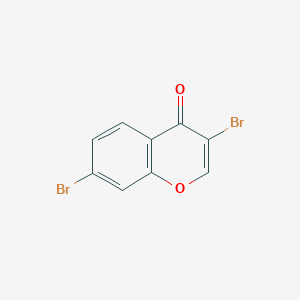

3,7-Dibromochromone

Description

Overview of the Chromone (B188151) Scaffold in Contemporary Chemical Research

The chromone ring system, chemically known as 1-benzopyran-4-one, represents a fundamental heterocyclic scaffold pervasive in nature and synthetic chemistry. ontosight.aiijrar.org This structure consists of a benzene (B151609) ring fused to a pyran ring containing a ketone group. ontosight.ai In contemporary chemical research, the chromone framework is recognized as a "privileged structure". ijrpc.comacs.orgnih.govacs.org This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological receptors, leading to a broad spectrum of pharmacological activities. ijrpc.comresearchgate.net

Chromone derivatives are abundant in the plant kingdom and are integral components of various natural products, including flavonoids like flavones and isoflavones. ijrpc.comnih.gov The inherent biological significance of these natural compounds has spurred extensive research into both naturally occurring and synthetic chromones. ijrar.orgresearchgate.netnih.gov Consequently, molecules incorporating the chromone core have demonstrated a remarkable range of biological functions, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. ijrar.orgresearchgate.netontosight.aiontosight.ai Beyond their medicinal applications, the unique photochemical characteristics of certain chromone derivatives have led to their use in the development of fluorescent probes for studying biological systems. ijrpc.comresearchgate.netasianpubs.org The synthetic flexibility of the chromone scaffold, particularly the reactivity of its carbonyl group towards nucleophiles, allows for the construction of a diverse library of heterocyclic compounds. researchgate.net This adaptability has cemented the chromone nucleus as a cornerstone in medicinal chemistry and drug discovery programs. acs.orgresearchgate.netnih.govasianpubs.org

The Role of Halogenation in Modulating Chromone Derivative Reactivity and Interactions

Halogenation, the process of introducing one or more halogen atoms into a molecular structure, is a powerful strategy in medicinal chemistry for modulating the properties of a parent compound. In the context of the chromone scaffold, halogenation can significantly alter both chemical reactivity and biological interactions. The introduction of halogens, such as bromine, can enhance the biological activity of chromone derivatives. core.ac.uk

The strategic placement of halogens on the chromone core can influence several key parameters. For instance, halogenation can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The introduction of a halogen atom creates a new site for potential interactions with biological targets, such as enzymes or receptors, through halogen bonding. This can lead to enhanced binding affinity and selectivity. acs.org

The reactivity of the chromone nucleus is also affected by halogenation. Halogen atoms can be introduced at various positions, with the C-3 position and the A-ring (the benzene portion) being common sites. core.ac.ukrsc.org Halogenated chromones, particularly 3-halochromones, are valuable synthetic intermediates. acs.org The halogen atom serves as a useful handle for further molecular modifications through various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, allowing for the synthesis of more complex and elaborate organic frameworks. acs.orgresearchgate.net For example, 3-iodochromone is noted as a highly reactive synthon for palladium-mediated C-C coupling reactions. acs.org However, studies have also shown that the introduction of halogens does not universally lead to improved pharmacological effects; in some cases, such as with certain 3-substituted chromones targeting mitochondrial complex III, halogenation can lead to a significant decrease in the desired effect. jrespharm.com This highlights the nuanced and position-dependent role of halogenation in modulating chromone bioactivity.

Historical Development of Dibromochromone Synthesis and Derivatization

The synthesis of the core chromone structure has evolved significantly since the first methods were introduced. Early approaches, such as those developed by Heywang and Kostanecki, involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Over time, more efficient routes with higher yields and less drastic conditions were developed. ijrpc.com Key classical methods for constructing the chromone ring from ortho-hydroxyarylalkylketones include the Claisen condensation, the Baker-Venkataraman rearrangement, and the Kostanecki-Robinson reaction. researchgate.netresearchgate.netuniven.ac.za

The halogenation of chromones, particularly bromination, has been a subject of study to create functionalized derivatives. The reaction of chromones with halogens often results in the addition of the halogen across the double bond of the pyran ring. core.ac.uk The direct bromination of the chromone's benzene ring (A-ring) has also been explored. core.ac.uk Early literature on the mono- and di-bromination of chromone has been corrected over time to elucidate the precise structures of the products. researchgate.net

Specifically, the synthesis of dibromochromones has been achieved through various methods. For example, the bromination of certain chromanone precursors can yield a mixture of mono- and di-brominated products. researchgate.net The synthesis of 6,8-dibromochromone has been reported, serving as a precursor for further chemical transformations. thieme-connect.com Similarly, 2,6-dibromochromones have been used as substrates in palladium-catalyzed reactions for the synthesis of medicinally important compounds like fisetin. nih.govulpgc.es The development of methods for the regioselective halogenation of the chromone core has been crucial for advancing the utility of these compounds as synthetic intermediates. core.ac.uk Derivatization of these dibrominated scaffolds, often through metal-catalyzed cross-coupling reactions, allows for the introduction of new functional groups, expanding the chemical space and potential applications of these compounds. researchgate.net

Current Research Frontiers and Unexplored Avenues for 3,7-Dibromochromone

Current research on halogenated chromones, including dibrominated derivatives like this compound, is focused on leveraging their synthetic versatility and exploring their biological potential. A major frontier is their application as key intermediates in the synthesis of complex molecular architectures. core.ac.uk The bromine atoms at the 3- and 7-positions serve as reactive handles for transition metal-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.net This allows for the introduction of alkenyl, aryl, and other functionalities, creating novel chromone derivatives that would be difficult to synthesize otherwise. researchgate.net The reactivity of bromochromones is highly dependent on the position of the bromine atom, a factor that continues to be explored for achieving selective transformations. researchgate.net

While the synthetic utility is a significant focus, the direct biological applications of dibromochromones remain a relatively underexplored avenue. Although halogenation is known to modulate bioactivity, the specific pharmacological profile of this compound is not extensively documented in the available literature. core.ac.uk Future research could involve comprehensive screening of this compound and its derivatives against a wide range of biological targets, including kinases, receptors, and microbial enzymes, to uncover potential therapeutic applications. acs.orgnih.gov

Unexplored avenues for this compound include:

Development of Novel Catalytic Systems: Creating more efficient and selective catalytic systems for the functionalization of the C-Br bonds, potentially allowing for sequential and site-specific derivatization.

Materials Science Applications: Investigating the potential of this compound and its derivatives as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or sensors, leveraging the photochemical properties of the chromone core. ijrpc.comasianpubs.org

Mechanistic Studies: Detailed mechanistic investigations into its reactions and biological interactions to better understand the structure-activity relationships (SAR) and guide the design of future derivatives with enhanced properties. acs.org

Combinatorial Chemistry: Using this compound as a scaffold in combinatorial chemistry to rapidly generate large libraries of diverse compounds for high-throughput screening.

These research directions promise to further unlock the potential of this compound, expanding its role from a chemical intermediate to a valuable component in the development of new medicines and materials.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1159978-70-7 guidechem.com |

| Molecular Formula | C₉H₄Br₂O₂ guidechem.com |

| Molecular Weight | 303.94 g/mol guidechem.com |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJRKKZNBPQORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747933 | |

| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159978-70-7 | |

| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIBROMOCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization Strategies of 3,7 Dibromochromone

Electrophilic and Nucleophilic Transformations on the Chromone (B188151) Ring

The electronic properties of the chromone ring, influenced by the electron-withdrawing carbonyl group and the oxygen heteroatom, dictate its reactivity towards electrophiles and nucleophiles. The presence of two bromine atoms at the C-3 and C-7 positions further modulates this reactivity.

Reactivity Profiles at Bromine-Substituted Positions (C-3 and C-7)

The bromine atoms at the C-3 and C-7 positions of 3,7-dibromochromone exhibit different reactivity profiles, largely governed by their electronic environment. The C-3 position is part of the electron-deficient pyrone ring, while the C-7 position is on the benzene (B151609) ring. This difference influences their susceptibility to nucleophilic substitution and participation in metal-catalyzed reactions.

Research has shown that the reactivity of bromochromones is highly dependent on the position of the bromine atom. researchgate.net For instance, in palladium-catalyzed reactions, the C-Br bond at the C-3 position can undergo oxidative addition, initiating cross-coupling processes. Similarly, the C-7 bromine is also a viable site for such transformations, and the relative reactivity can sometimes be tuned by the reaction conditions.

Site-Selective Functionalization at Unsubstituted Positions (e.g., C-2, C-5)

While the bromine atoms provide primary sites for functionalization, the unsubstituted positions on the chromone ring can also be targeted. Site-selective C-H activation has emerged as a powerful tool for the functionalization of chromones at positions such as C-2 and C-5. nih.gov

For the C-5 position, chelation-assisted, transition-metal-catalyzed reactions are effective. The keto group at C-4 can act as a weakly coordinating group, directing a metal catalyst to the ortho C-5 position to form a metallacycle intermediate, which then facilitates functionalization. nih.gov Ruthenium-catalyzed hydroxylation, for example, can introduce a hydroxyl group specifically at the C-5 position. nih.gov

Functionalization at the C-2 position of the chromone can also be achieved, often through different mechanistic pathways. In some instances, if the C-3 position is already substituted, it can direct functionalization to the C-2 position. nih.gov

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal catalysis has become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile substrate for a variety of these coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction, Carbonylation, Arylation, Vinylation)

Palladium catalysts are widely used to functionalize brominated chromones. sigmaaldrich.commdpi.comrsc.org The Heck reaction, which involves the coupling of an aryl or vinyl halide with an alkene, has been successfully applied to bromochromones. researchgate.netorganic-chemistry.org The reactivity in these reactions is markedly dependent on the bromine atom's position. researchgate.net It has been noted that in the case of 3,6-dibromochromone (B48555), palladium-catalyzed vinylation with methyl acrylate (B77674) can occur at both the C-3 and C-6 positions. grafiati.comgrafiati.com

The Suzuki-Miyaura reaction, another cornerstone of palladium catalysis, allows for the arylation of bromochromones. For example, 3,6-dibromochromone has been shown to undergo a Suzuki-Miyaura reaction with arylboronic acids to yield the corresponding diarylated product. rsc.org

Carbonylation reactions, which introduce a carbonyl group, are also feasible. The carbonylation of a bromochromone in the presence of an alcohol can lead to the formation of an ester. grafiati.comgrafiati.com

Table 1: Examples of Palladium-Catalyzed Reactions with Bromochromones

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Heck Reaction | 3,6-Dibromochromone | Methyl acrylate, Pd catalyst | Vinylation at C-3 and C-6 | grafiati.comgrafiati.com |

| Suzuki-Miyaura | 3,6-Dibromochromone | Arylboronic acid, Pd(PPh3)4, K2CO3 | 3,6-Diarylchromone | rsc.org |

Copper-Promoted C-N and C-O Bond Formations

Copper-catalyzed reactions have become increasingly important for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. snnu.edu.cnnih.gov These methods, such as the Chan-Lam coupling, offer mild conditions for the arylation of amines and phenols. researchgate.net While direct examples with this compound are less commonly reported in the initial search, the principles of copper-catalyzed cross-coupling are applicable. For instance, copper-promoted reactions can facilitate the coupling of amines or alcohols with the bromo positions on the chromone ring to form amin- and ether-linked derivatives, respectively. nih.govrsc.org The development of copper-promoted C-O bond formation has been a significant area of research. nih.gov

Other Metal-Mediated Transformations and Ligand Exchange Reactions

Beyond palladium and copper, other transition metals can mediate transformations of halogenated chromones. Ligand exchange reactions are a fundamental aspect of organometallic chemistry and can influence the outcome of catalytic cycles. nih.govlibretexts.orgrsc.orgresearchgate.net The nature of the ligands on the metal center can affect the rate and selectivity of the reaction. For instance, in palladium catalysis, the choice of phosphine (B1218219) ligands can be crucial for the efficiency of the cross-coupling reaction. uniurb.it While specific examples detailing other metal-mediated transformations of this compound were not the primary focus of the initial search, the general principles of organometallic chemistry suggest that metals like nickel, rhodium, and gold could also be employed for its functionalization. mit.edu

Cycloaddition Reactions Involving the Chromone System (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. sigmaaldrich.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to form six-membered rings by reacting a conjugated diene with a double or triple bond, known as the dienophile. sigmaaldrich.comwikipedia.org In the chromone framework, the C2-C3 double bond of the γ-pyrone ring can function as a dienophile. researchgate.netorganic-chemistry.org

The efficiency of a normal-demand Diels-Alder reaction is typically increased when the dienophile possesses electron-withdrawing groups, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orgmasterorganicchemistry.com Good dienophiles often bear substituents such as formyl, keto, ester, nitrile, or halogen groups. organic-chemistry.orglibretexts.org

In the context of this compound, the bromine atom at the C3 position acts as an electron-withdrawing group. This electronic feature enhances the electrophilicity of the C2-C3 double bond, making it a more reactive dienophile for normal-demand Diels-Alder reactions. organic-chemistry.orglibretexts.org Consequently, 3-halochromones are recognized as valuable substrates in such cycloaddition reactions. researchgate.netresearchgate.net While the bromine at the C7 position on the benzene ring primarily influences the electronic properties of the aromatic system, the C3-bromo substituent directly activates the dienophilic component of the molecule.

Furthermore, the chromone scaffold has been utilized in intramolecular Diels-Alder reactions, demonstrating its versatility in synthesizing complex, fused heterocyclic systems like xanthones. rsc.org This highlights the potential of chromone derivatives, including this compound, as building blocks for intricate molecular structures through cycloaddition pathways.

Derivatization for Diversification of the Chromone Scaffold

The presence of two bromine atoms on the this compound core provides two distinct, reactive sites for further chemical modification. These carbon-bromine bonds are excellent "synthetic handles" for introducing molecular diversity through various cross-coupling reactions, most notably those catalyzed by palladium. This strategy allows for the site-selective introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the chromone scaffold.

The strategic functionalization of the C3 and C7 positions of this compound via cross-coupling reactions is a powerful method for installing auxiliary groups that can either be the final desired substituent or a stepping stone for subsequent transformations. Palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings are particularly effective for this purpose. nih.govpublish.csiro.au

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov This reaction has been successfully applied to 3-bromochromones to synthesize isoflavones (3-arylchromones). nih.govmdpi.comoup.com For this compound, this reaction could be used to introduce aryl or heteroaryl moieties at either the C3 or C7 position, or both. The reaction conditions can be tuned to achieve selective or exhaustive substitution. For instance, the coupling of 3-bromochromone (B1268052) with phenylboronic acid has been studied under various conditions to optimize the yield of the resulting 3-phenylchromone (an isoflavone). mdpi.comoup.com

| Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/SiO₂ (1) | K₂CO₃ | H₂O | 100 °C, 12 h | 75 |

| Pd(OAc)₂/SiO₂ (1) | K₂CO₃ | H₂O/TBAB | 100 °C, 12 h | 89 |

| Pd(OAc)₂/SiO₂ (1) | K₂CO₃ | [bmim]PF₆/H₂O | 100 °C, 12 h | 85 |

| Pd(OAc)₂/SiO₂ (1) | K₂CO₃ | H₂O/TBAB | Ohmic Heating, 5 min | 93 |

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is exceptionally useful for introducing alkynyl functional groups onto the chromone scaffold. Studies have shown that bromochromones react with various terminal alkynes with nearly the same efficiency as their iodo-counterparts. publish.csiro.auresearchgate.net This reaction can be applied to this compound to introduce ethynyl (B1212043) groups at one or both positions. publish.csiro.au These newly introduced alkyne groups are themselves versatile functionalities, ready for subsequent synthetic manipulations such as click chemistry, further coupling reactions, or reduction to other functional groups. For example, a 3-ethynylchromone can be generated and subsequently used in a second coupling reaction to create more complex structures like a bis-chromone. researchgate.net

| Bromochromone Substrate | Terminal Alkyne | Product |

|---|---|---|

| 3-Bromochromone | Phenylacetylene | 3-(Phenylethynyl)chromone |

| 6-Bromochromone | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)chromone |

| 7-Bromochromone | Phenylacetylene | 7-(Phenylethynyl)chromone |

| 3-Bromoflavone | 1-Heptyne | 3-(Hept-1-yn-1-yl)flavone |

Through these and other cross-coupling methodologies, this compound stands out as a highly adaptable platform for generating a diverse library of chromone derivatives. The ability to selectively functionalize the C3 and C7 positions allows for the precise engineering of molecular properties and the introduction of auxiliary groups for further synthetic exploration.

Advanced Characterization Techniques and Spectroscopic Analysis of 3,7 Dibromochromone

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. sciforum.netajol.info Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. slideshare.net

For 3,7-Dibromochromone, the FTIR spectrum is expected to exhibit several key absorption bands indicative of its core structure. The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) group of the γ-pyrone ring, typically appearing in the range of 1650-1680 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-O-C ether linkage within the chromone (B188151) ring would likely show stretching vibrations in the 1000-1300 cm⁻¹ region. Finally, the C-Br stretching vibrations would be expected in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.

While specific experimental data for this compound is not publicly available, the following table provides expected characteristic FTIR absorption bands based on its structure and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ether (C-O-C) | Stretching | 1000 - 1300 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 700 |

| This table represents predicted values for this compound based on established group frequencies and is for illustrative purposes. |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and splitting patterns of these protons would be influenced by the presence and position of the bromine atom at C7. The proton at C2 of the pyrone ring would likely appear as a singlet in the δ 6.0-6.5 ppm region. The exact chemical shifts would depend on the solvent used for the analysis. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C4) would be the most downfield signal, expected around δ 170-180 ppm. The carbons of the aromatic ring would resonate in the δ 110-160 ppm range, with the carbons directly bonded to bromine (C3 and C7) showing shifts influenced by the halogen's electronegativity and heavy atom effect. The olefinic carbons of the pyrone ring (C2) would also be found in this region.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 6.3 | Singlet |

| H-5 | 8.1 | Doublet |

| H-6 | 7.5 | Doublet of doublets |

| H-8 | 7.9 | Doublet |

This table contains hypothetical data for illustrative purposes.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 112 |

| C-3 | 95 |

| C-4 | 175 |

| C-4a | 155 |

| C-5 | 128 |

| C-6 | 127 |

| C-7 | 120 |

| C-8 | 136 |

| C-8a | 124 |

This table contains hypothetical data for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. ajol.info

For this compound (C₉H₄Br₂O₂), the mass spectrum would be expected to show a characteristic molecular ion peak [M]⁺. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the molecular ion region would exhibit a distinctive isotopic pattern. researchgate.net We would expect to see a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.

The fragmentation pattern would likely involve the loss of bromine atoms and/or a retro-Diels-Alder reaction, which is a common fragmentation pathway for chromone structures. The loss of a bromine radical would result in a fragment at [M-Br]⁺. Subsequent loss of carbon monoxide (CO) is also a characteristic fragmentation of the pyrone ring.

Expected Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 302/304/306 | [C₉H₄Br₂O₂]⁺ | Molecular ion (M, M+2, M+4) |

| 223/225 | [C₉H₄BrO₂]⁺ | Loss of a Br atom |

| 195/197 | [C₈H₄BrO]⁺ | Loss of Br and CO |

| 144 | [C₉H₄O₂]⁺ | Loss of two Br atoms |

This table contains hypothetical data for illustrative purposes. The m/z values correspond to the major isotopes.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

The study of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde revealed that the dibromochromone unit is essentially coplanar. This planarity is a common feature in chromone systems due to the extensive π-conjugation.

The conformation of a molecule is defined by its torsion angles, which describe the rotation around single bonds. In the crystal structure of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, the chromone ring system itself is largely planar, with minimal torsion angles within the fused rings. A slight twist was observed in the substituent formyl group relative to the pyran ring. For this compound, it is expected that the core chromone skeleton would also be planar.

Selected Torsion Angles for 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde

| Atoms Involved | Torsion Angle (°) |

|---|---|

| C1–C2–C10–O3 | 11.5 (4) |

| C3–C2–C10–O3 | -168.9 (3) |

Data from Ishikawa, Y. (2014) for 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, used here for illustrative purposes.

Intermolecular interactions are crucial in determining how molecules pack in a crystal lattice. In brominated compounds, halogen bonding and π-π stacking are often significant.

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. In the crystal structure of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, a distinct halogen bond was observed between a bromine atom (Br2) and the oxygen atom of the formyl group of an adjacent molecule, with a Br···O distance of 3.118 (2) Å. This type of interaction would also be plausible for this compound, potentially involving one of the bromine atoms and the carbonyl oxygen (O4) of a neighboring molecule.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron clouds of the rings overlap. This was also observed in the packing of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, with a centroid-centroid distance of 3.850 (2) Å between the pyran rings of adjacent molecules. This interaction contributes to the formation of supramolecular layers in the crystal. It is highly probable that this compound would exhibit similar π-π stacking interactions, contributing to the stability of its crystal lattice.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition profile.

A TGA analysis of this compound would reveal its decomposition temperature. The resulting TGA curve would show the percentage of initial mass remaining on the y-axis versus temperature on the x-axis. A sharp drop in the curve indicates the onset of decomposition. For many organic compounds, decomposition in an inert atmosphere (like nitrogen) occurs at a specific temperature range, which is a characteristic property of the substance. Brominated compounds, in particular, are often used as flame retardants due to their thermal properties.

Illustrative TGA Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Onset of Decomposition (T_onset) | ~250 °C |

| Temperature of Maximum Decomposition Rate | ~280 °C |

| Residual Mass at 600 °C | < 5% |

This table contains hypothetical data for illustrative purposes and is based on the expected thermal behavior of similar aromatic halogenated compounds.

Theoretical and Computational Investigations of 3,7 Dibromochromone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the behavior of molecules at the atomic and subatomic levels. openaccessjournals.com By solving approximations of the Schrödinger equation, these techniques can calculate various molecular properties, including energy levels and reactivity, which are crucial for understanding the chemical nature of 3,7-Dibromochromone. openaccessjournals.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with efficiency, making it suitable for a broad range of chemical systems. researchgate.netudel.edu Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density to determine the molecule's energy and other properties. researchgate.net For this compound, a DFT study would typically involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield valuable electronic properties.

A typical DFT investigation on this compound would provide data such as:

Ground State Energy: The total electronic energy of the optimized molecular structure.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting how this compound might interact with other molecules.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative of typical DFT output and not from a published study on this specific compound.)

| Property | Calculated Value | Unit |

| Ground State Energy | -4850.1234 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Gap | 4.74 | eV |

| Dipole Moment | 2.51 | Debye |

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that defines the mathematical functions used to describe the orbitals. nih.gov

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. dtic.mil These methods solve the Schrödinger equation more directly than DFT, often leading to higher accuracy, though at a greater computational cost. dtic.milru.nl Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods.

An ab initio study of this compound would aim to:

Provide a highly accurate determination of the molecular geometry and electronic energy.

Calculate electron correlation effects, which are the interactions between individual electrons not fully captured by simpler models like Hartree-Fock. ru.nl This leads to more precise energy and property predictions.

Validate findings from less computationally demanding methods like DFT.

The choice of ab initio method and basis set significantly impacts the accuracy and cost of the calculation. pku.edu.cn For a molecule like this compound, a study might compare results from different levels of theory to ensure the reliability of the predictions. pku.edu.cn

Computational modeling is an indispensable tool for elucidating the pathways of chemical reactions. mdpi.com It allows researchers to map out the potential energy surface (PES) of a reaction, identifying stable intermediates and the high-energy transition states that connect them. ru.nl

For this compound, such studies could investigate:

Nucleophilic Aromatic Substitution: Modeling the reaction of this compound with various nucleophiles to understand the regioselectivity and the activation energy barriers for replacing one or both bromine atoms.

Reaction Energetics: Calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for proposed reaction steps to determine their thermodynamic feasibility.

Transition State (TS) Characterization: Locating the exact geometry of a transition state and performing frequency calculations to confirm it is a true saddle point on the PES (characterized by one imaginary frequency). ru.nl

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + Nu⁻) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +15.2 | Energy barrier to form intermediate |

| Intermediate | -5.4 | A stable intermediate species |

| Transition State 2 (TS2) | +10.8 | Energy barrier to form product |

| Products | -12.5 | Final products |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, particularly their interactions with other systems like biological macromolecules. pitt.edu

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target receptor, which is typically a protein. inventi.in The primary goals are to identify the binding mode and estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.com

A docking study involving this compound would proceed as follows:

Receptor Preparation: A 3D structure of a target protein is obtained, often from a database like the Protein Data Bank.

Ligand Preparation: The 3D structure of this compound is generated and optimized.

Docking Simulation: A docking algorithm systematically samples many possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds.

Table 3: Example Docking Results for this compound with a Hypothetical Kinase (Note: This data is illustrative and not based on a published study.)

| Binding Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1 | -8.5 | LEU 83, VAL 91 | Hydrophobic |

| LYS 105 | Hydrogen Bond (with C=O) | ||

| GLN 150 | Halogen Bond (with Br at C7) | ||

| 2 | -8.2 | ALA 103, ILE 148 | Hydrophobic |

| ASP 165 | Hydrogen Bond (with C=O) |

The prediction of specific binding modes can guide the rational design of more potent and selective analogs. plos.org

Molecular Dynamics (MD) simulations are a powerful tool for this purpose. 3ds.com An MD simulation models the movement of atoms and molecules over time by solving Newton's laws of motion, providing a view of the molecule's dynamic behavior in a simulated environment (e.g., in water). 3ds.com

An MD simulation of this compound, either alone or bound to a receptor, could reveal:

Conformational Stability: The preferred conformations of the molecule in solution.

Flexibility of the Complex: How the ligand and receptor adapt to each other upon binding.

Solvent Effects: The role of water molecules in mediating or stabilizing ligand-receptor interactions.

Free Energy of Binding: More rigorous calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be performed on MD trajectories to obtain highly accurate estimates of binding affinity.

The study of a molecule's dynamic behavior provides a more realistic picture of its interactions than the static view offered by docking alone. 3ds.com

In Silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies are crucial for predicting the biological activity of a compound and for guiding the design of new, more potent derivatives. For the chromone (B188151) scaffold, SAR studies have revealed that the type and position of substituents significantly influence their biological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities. bohrium.comtandfonline.comresearchgate.net

The SAR of this compound can be inferred by analyzing the impact of its specific substitution pattern. The chromone nucleus itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets through hydrogen bonding and π-stacking interactions. nih.govnanobioletters.com The introduction of halogen atoms, such as bromine, can modulate a compound's physicochemical properties, including lipophilicity, electronic character, and size, which in turn affects its pharmacokinetic and pharmacodynamic behavior.

Key insights from SAR studies on related chromone derivatives include:

Halogen Bonding: The bromine atoms on this compound can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and specificity. Studies on other halogenated chromones have highlighted the importance of these interactions in binding to target proteins.

Lipophilicity and Permeability: The presence of two bromine atoms is expected to significantly increase the lipophilicity of the chromone core. This can enhance membrane permeability and cellular uptake, which may lead to increased biological activity. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity.

Electronic Effects: Bromine is an electron-withdrawing group. The presence of bromine at positions 3 and 7 would influence the electron distribution of the chromone ring system, potentially altering its reactivity and interaction with biological targets.

Molecular docking is a primary in silico tool used to derive SAR. This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing for the analysis of binding affinity and interactions. For this compound, docking studies against various enzymes, such as kinases or proteases, could elucidate its potential as an inhibitor. nih.govnih.gov The binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) of the dibrominated chromone compared to other derivatives would provide a rational basis for its SAR. nanobioletters.com For instance, docking studies on various chromones have shown that substituents capable of forming strong interactions with active site residues lead to higher inhibitory activity. d-nb.inforesearchgate.net

Table 1: In Silico SAR Insights for Chromone Derivatives

| Structural Feature | Influence on Activity | Rationale |

|---|---|---|

| Chromone Core | Essential for binding | Privileged scaffold providing key interaction points (e.g., carbonyl group). nih.gov |

| Halogen Substitution | Modulates binding affinity & selectivity | Can form halogen bonds with protein residues; increases lipophilicity. |

| Substitution at C7 | Affects interaction with specific residues | Positioned on the benzene (B151609) ring, can influence interactions in hydrophobic pockets. |

| Substitution at C3 | Influences reactivity of pyrone ring | Located on the γ-pyrone ring, affecting the electronic properties of the carbonyl group. |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govscispace.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The prediction process typically involves:

Geometry Optimization: The 3D structure of this compound is first optimized to find its most stable energetic conformation. Functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger) are commonly used for this step. researchgate.net

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict the IR spectrum. The calculated frequencies are often scaled to correct for systematic errors in the computational method.

NMR Shielding Calculations: Using the optimized geometry, NMR shielding tensors are calculated, typically with the Gauge-Including Atomic Orbital (GIAO) method. acs.org The chemical shifts are then obtained by referencing the calculated isotropic shielding values to that of a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would predict the following:

¹H NMR Spectrum: The spectrum would show distinct signals for the aromatic protons on the benzene ring and the vinyl proton at the C2 position. The chemical shifts would be influenced by the deshielding effect of the bromine atoms and the chromone ring system. Protons closer to the bromine atoms would likely exhibit downfield shifts.

¹³C NMR Spectrum: The carbon spectrum would show signals for all nine carbon atoms in the molecule. The carbons directly bonded to the bromine atoms (C3 and C7) would be significantly affected, and their predicted chemical shifts are a key diagnostic feature. The carbonyl carbon (C4) is expected to appear at a characteristic downfield position. scispace.com Comparing computed and experimental NMR data is a powerful tool for structural verification. frontiersin.orggithub.io

IR Spectrum: The predicted IR spectrum would show characteristic absorption bands. The most prominent would be the C=O stretching vibration of the chromone ketone group, typically appearing around 1650 cm⁻¹. Other significant bands would include C=C stretching vibrations for the aromatic and pyrone rings, and C-Br stretching vibrations at lower frequencies.

Table 2: Predicted Spectroscopic Data for this compound (Exemplary)

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR (δ, ppm) | ~8.0-8.5 | Aromatic and vinyl protons; specific shifts depend on position relative to Br atoms. |

| ¹³C NMR (δ, ppm) | ~175 | Carbonyl carbon (C4). |

| ¹³C NMR (δ, ppm) | ~110-120 | Carbons bonded to bromine (C3, C7); shielding effects are significant. |

| IR (ν, cm⁻¹) | ~1650 | C=O stretch of the ketone group. d-nb.info |

| IR (ν, cm⁻¹) | ~1600-1450 | C=C stretching of aromatic and pyrone rings. |

| IR (ν, cm⁻¹) | ~600-700 | C-Br stretching vibrations. |

These computational predictions provide a theoretical fingerprint of this compound, which is essential for its unambiguous identification and for understanding its electronic structure, which underpins its reactivity and potential biological functions. scirp.org

Mechanistic Studies and Structure Activity Relationship Sar of 3,7 Dibromochromone Derivatives

Mechanistic Investigations of Biochemical Pathway Modulation

The chromone (B188151) scaffold, a recurring motif in natural products, serves as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. acs.orguniven.ac.za The specific substitution pattern on the chromone ring dictates its pharmacological properties. acs.org Modifications at various positions of the chromone and the related chroman-4-one core have been explored to develop compounds that can modulate biochemical pathways, including those involved in inflammation and cellular signaling. gu.se

Derivatives of the chromone scaffold have been extensively studied as inhibitors of various enzymes implicated in a range of diseases.

Sirtuin 2 (Sirt2) Inhibition: A series of chromone and chroman-4-one derivatives have been identified as novel and selective inhibitors of Sirt2, an enzyme linked to neurodegenerative disorders. acs.orgresearchgate.net Mechanistic studies suggest that the inhibitory activity is dependent on the substitution pattern at the 2-, 6-, and 8-positions of the chromone core. acs.org The carbonyl group of the chromone scaffold is considered crucial for this inhibitory potency. acs.org

Monoamine Oxidase (MAO) Inhibition: Chromone derivatives are recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes whose dysregulation is associated with conditions like Alzheimer's disease. aip.orgnih.gov The inhibitory mechanism is sensitive to the nature and position of substituents on the chromone ring. For instance, substitution at the C-3 position of the γ-pyrone ring has been a key strategy in developing MAO inhibitors. aip.org Studies have shown that certain substitutions can confer selectivity for MAO-B. aip.orgmdpi.com

HIV-1 Protease Inhibition: HIV-1 protease is a critical enzyme in the viral life cycle, making it a major target for antiviral drugs. nih.govresearchgate.net The enzyme's active site is blocked by inhibitors, preventing the processing of viral polyproteins. nih.gov While specific studies on 3,7-dibromochromone are not detailed, the general strategy for designing HIV-1 protease inhibitors involves creating molecules that fit within the enzyme's active site, often featuring groups that interact with key residues and a bridging water molecule. nih.gov The potency of these inhibitors can be significantly affected by substituents that enhance binding affinity. rcsb.orgunc.edu

Alkaline Phosphatase (ALP) and Urease Inhibition: Chromone derivatives have also been investigated as inhibitors of alkaline phosphatases (tissue-nonspecific and intestinal) and urease. rsc.org The inhibitory activity against urease by a 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde derivative was suggested to be linked to the presence of a halogen bond involving a bromine atom, as similar non-halogenated compounds did not show activity. researchgate.net

The following table summarizes the inhibitory activities of selected chromone derivatives against various enzymes.

| Enzyme Target | Chromone Derivative Type | Key Structural Features for Inhibition | IC₅₀/Kᵢ Values |

| Sirt2 | 2-pentyl-6-chloro-8-bromo-chroman-4-one | 2-alkyl chain, electron-withdrawing groups at C-6 and C-8 | 1.5 µM (for (-)-enantiomer) |

| MAO-B | Chromone with bromine at R₄ position | Bromine substitution at the R₄ position of the chromone | Improved activity over unsubstituted (IC₅₀ = 31.5 µM) |

| HIV-1 Protease | Saquinavir (a complex inhibitor) | Decahydro-isoquinoline-3-carbonyl (DIQ) group | Kᵢ < 0.1 nM (HIV-2), 0.12 nM (HIV-1) rndsystems.com |

| Alkaline Phosphatase | 6-nitro-4-quinolones (related structures) | Nitro and amino substitutions | Showed considerable inhibitory activity |

| Urease | 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | Bromine at 8-position forming halogen bond | Showed inhibitory activity |

This table is for illustrative purposes and includes data from various chromone derivatives to demonstrate the scope of enzyme inhibition.

Chromone derivatives have the potential to modulate various cellular signaling pathways, which are complex networks controlling fundamental cellular activities like growth, metabolism, and immune response. researchgate.net Aberrations in these pathways are linked to numerous diseases. researchgate.net

For example, the NF-κB signaling pathway, crucial for immune and inflammatory responses, can be influenced by compounds that target its regulatory components. nih.gov While direct modulation by this compound is not specified, the ability of chromone derivatives to inhibit enzymes like kinases suggests a potential mechanism for influencing signaling cascades. univen.ac.za The antioxidant properties of some chromones can also play a role in modulating signaling pathways sensitive to oxidative stress. Treatments that affect signal transduction can lead to outcomes such as cell proliferation, apoptosis, or senescence, which can be monitored using various cellular assays. promega.kr

Comprehensive Structure-Activity Relationship (SAR) Studies of Brominated Chromones

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For brominated chromones, these studies have provided valuable insights into the role of bromine and other substituents.

The position and electronic nature of substituents on the chromone ring dramatically alter biological activity. acs.org Bromine, as a substituent, has several effects:

Electronic Effects: Bromine is an electron-withdrawing group, which can enhance the inhibitory activity of chromones against certain enzymes like Sirt2. acs.org The presence of a bromine atom can also influence the acidity of nearby functional groups. grafiati.com

Steric and Bonding Effects: The bromine atom at position 7 is noted to cause minimal steric distortion. In the crystal structure of 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, an intermolecular halogen bond involving the bromine at the 8-position was observed, which was correlated with its urease inhibitory activity. researchgate.net

Lipophilicity: Halogen substituents, including bromine, can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes and interact with biological targets. researchgate.net

A study on Sirt2 inhibitors showed that changing a 6-chloro substituent to a larger but less electronegative 6-bromo substituent was tolerated and maintained inhibitory activity. acs.org In another study on MAO-B inhibitors, bromine substitution at the R₄ position of the chromone was found to be more effective for inhibition. nih.govmdpi.com

The functional properties of chromone derivatives are not solely determined by bromine substituents but are a result of the interplay of various groups around the chromone core. gu.seresearchgate.net

Position 2: For Sirt2 inhibition, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. acs.org Bulky groups directly attached to the ring at this position, like a phenyl group, tend to decrease activity unless a spacer is introduced. acs.org

Position 3: Substitution at the 3-position has been a key strategy for developing anti-inflammatory chromones that inhibit the COX-2 enzyme. aip.org However, for Sirt2 inhibitors, introducing substituents at the 3-position via bromination did not always lead to improved activity. gu.se

Positions 6 and 8: For Sirt2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. acs.orgresearchgate.net The substituent at the 6-position was found to be more critical for activity than the one at the 8-position. acs.org In contrast, for MAO-B inhibitors, a methyl group at the R4 position (equivalent to C-6 or C-7 depending on numbering) was shown to be a beneficial substitution. nih.gov

Position 7: A fluorine substituent at the 7-position resulted in weak Sirt2 inhibitory activity. acs.org However, for MAO-B inhibition, C-7 substituted chromones have been synthesized and evaluated, with a trifluoromethyl-substituted benzyloxy ring showing maximum inhibitory activity and selectivity in one study. aip.org

The following table provides a summary of the influence of substituents at various positions on the biological activity of chromone derivatives.

| Position | Substituent Type | Effect on Activity | Target/Activity |

| 2 | Alkyl chain (3-5 carbons) | Increased potency | Sirt2 Inhibition acs.org |

| 2 | Bulky aromatic groups | Decreased potency | Sirt2 Inhibition acs.org |

| 3 | Nitro benzoate (B1203000) group | Inhibition of COX-2 | Anti-inflammatory aip.org |

| 6 | Electron-withdrawing (e.g., Cl, NO₂) | Favorable for activity | Sirt2 Inhibition acs.org |

| 6 | Electron-donating (e.g., OCH₃) | Decreased activity | Sirt2 Inhibition acs.org |

| 7 | Fluorine | Weak inhibitory activity | Sirt2 Inhibition acs.org |

| 8 | Electron-withdrawing (e.g., Br) | Favorable for activity | Sirt2 Inhibition acs.org |

Rational Design Principles for Novel Chromone Derivatives

The rational design of new chromone derivatives builds upon the mechanistic and SAR insights gathered from previous studies. univen.ac.zaresearchgate.net The goal is to synthesize molecules with enhanced potency, selectivity, and favorable pharmacological profiles. nih.gov

Key principles for the rational design of chromone-based bioactive compounds include:

Scaffold Hopping and Modification: The chromone ring serves as a versatile scaffold that can be chemically modified at multiple positions to optimize interactions with a biological target. gu.seijrpc.com

Target-Specific Substituent Selection: Based on SAR data, substituents can be chosen to enhance specific activities. For instance, to design potent Sirt2 inhibitors, one would focus on incorporating a mid-length alkyl chain at position 2 and electron-withdrawing groups at positions 6 and 8. acs.orgresearchgate.net For MAO-B inhibitors, strategic placement of bromine or methyl groups has proven effective. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve activity or other properties. For example, replacing a chloro group with a bromo group was tolerated in Sirt2 inhibitors. acs.org

Introduction of Specific Moieties: For HIV-1 protease inhibitors, incorporating moieties that mimic the transition state of the substrate, such as hydroxyethylamine isosteres or boronic acids, is a common design strategy. rcsb.orgrndsystems.com

Computational Modeling: In silico methods like molecular docking can predict how a designed molecule will bind to its target protein, helping to prioritize which compounds to synthesize and test. nih.gov This approach has been used to identify potential chromone-based inhibitors for the main protease of SARS-CoV-2. nih.gov

The development of multi-target drugs is another emerging design principle, where a single chromone derivative is engineered to interact with multiple targets involved in a disease pathway, potentially leading to greater therapeutic efficacy. aip.org

Development of Multi-Target Ligands and Multifunctional Chemical Entities

While specific studies focusing exclusively on this compound in the context of multi-target ligand development are not extensively documented in publicly available research, the broader chromone scaffold is recognized as a "privileged structure" in medicinal chemistry for creating such agents. core.ac.uknih.gov The development of multi-target-directed ligands (MTDLs) is a key strategy for treating complex, multifactorial diseases like Alzheimer's disease (AD), where a single molecule is designed to interact with multiple biological targets. nih.govrsc.org Research in this area often involves modifying the core chromone structure, including through halogenation, to optimize interactions with various pathological targets.

The rationale behind using the chromone scaffold for MTDLs, particularly for neurodegenerative diseases, lies in its ability to serve as a framework for incorporating different pharmacophoric groups. nih.gov These groups are chosen to target various aspects of the disease cascade, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase (MAO) enzymes, and the aggregation of amyloid-β (Aβ) peptides. nih.govnih.govmdpi.com

Several studies have explored chromone derivatives as potential MTDLs for Alzheimer's disease, demonstrating the versatility of this scaffold.

2-Phenyl Substituted Chromone Derivatives

One area of research involves the synthesis of 2-phenyl substituted chromone derivatives. In a particular study, compounds were designed to incorporate an N-alkyl chain, a potential pharmacophore for AChE, and an alkynyl group, a pharmacophore for MAO. nih.gov The chromone moiety itself is also thought to contribute to inhibiting Aβ self-aggregation. nih.gov Two compounds from this series, NS-4 and NS-13, showed a balanced profile of activity against AChE and MAO-B. rsc.org NS-4 also demonstrated potent inhibition of BuChE. rsc.org Furthermore, both lead compounds were found to reduce intracellular reactive oxygen species (ROS) levels and were non-toxic to neuroblastoma cells. rsc.org

Table 1: Biological Activity of 2-Phenyl Substituted Chromone Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Aβ₁₋₄₂ Aggregation Inhibition (%) |

|---|---|---|---|---|

| NS-4 | 3.09 | 1.95 | 19.64 | 28.5 |

| NS-13 | 0.625 | > 40 | 12.31 | 32.2 |

Data sourced from a study on Mannich reaction mediated derivatization of chromones. rsc.org

7-Hydroxy-Chromone Derivatives with Pyridinium (B92312) Moieties

Another approach has been the synthesis of 7-hydroxy-chromone derivatives that include a pyridinium moiety. nih.gov These compounds were evaluated as multifunctional agents for AD. Many of the synthesized molecules were effective inhibitors of both AChE and BuChE. nih.govresearchgate.net Notably, compounds 10 and 14 emerged as the most potent inhibitors of BuChE and AChE, respectively. nih.gov Kinetic and docking studies suggested these compounds bind to the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govresearchgate.net The most promising compounds also showed neuroprotective effects against hydrogen peroxide and Aβ-induced toxicity and were able to block Aβ aggregation. nih.govresearchgate.net

Table 2: Cholinesterase Inhibitory Activity of 7-Hydroxy-Chromone Pyridinium Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 10 | 1.9 | 0.006 |

| 14 | 0.71 | 0.043 |

| Donepezil (Reference) | 0.023 | 3.4 |

Data sourced from a study on chromone derivatives bearing a pyridinium moiety. nih.gov

Chromone Derivatives as MAO and Cholinesterase Inhibitors

The position of substituents on the chromone ring plays a critical role in determining selectivity and potency. Studies on chromone-3-carboxamides have shown a preference for MAO-B inhibition, with some compounds reaching nanomolar potency. acs.org In contrast, identical substitutions at the 2-position often lead to a loss of activity. acs.org One study highlighted a specific chromone derivative (19 ) that exhibited a MAO-B IC₅₀ of 63 nM and over 1000-fold selectivity against MAO-A. acs.org

Further research into piperidine-fused chromone derivatives identified compounds with activity against both MAOs and cholinesterases. mdpi.com An 8-bromo substituted derivative showed micromolar potency against both MAO-B and AChE, highlighting the influence of halogenation on multi-target activity. mdpi.com Another study identified compound 7 (6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one) as a dual-target inhibitor of AChE and MAO-B with IC₅₀ values in the single-digit micromolar range. acs.org

Table 3: Multi-Target Activity of Various Chromone Derivatives

| Compound | Target(s) | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Chromone (19) | MAO-B | 0.063 | >1000-fold selectivity over MAO-A. acs.org |

| 8-Br-iPr-THCP | MAO-B / AChE | 2.23 / 3.22 | A piperidine-fused chromone derivative. mdpi.com |

| Compound 7 | AChE / MAO-B | 5.58 / 7.20 | A dual-target inhibitor with a butoxy-piperidine linker. acs.org |

| VN-19 | AChE / BuChE / MAO-B | 0.14 / 1.05 / 0.45 | Balanced multitarget profile, showed cognitive improvement in a zebrafish model. acs.org |

Data compiled from various studies on chromone-based multi-target inhibitors. mdpi.comacs.orgacs.orgacs.org

These examples underscore the potential of the chromone scaffold in the rational design of MTDLs. By strategically modifying the core structure, including the use of halogenation and the addition of various functional moieties, researchers can develop compounds that modulate multiple pathological pathways, offering a promising approach for complex diseases.

Emerging Research Directions and Future Perspectives

Development of Innovative Synthetic Methodologies for Halogenated Chromones

The synthesis of halogenated chromones, including 3,7-dibromochromone, has traditionally relied on electrophilic halogenation of the chromone (B188151) scaffold or its precursors. However, recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes. These innovative methodologies often involve the use of novel reagents and catalytic systems to achieve precise control over the halogenation process.

One promising approach involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), in the presence of a catalyst to achieve regioselective bromination. The choice of catalyst and reaction conditions can be fine-tuned to favor the introduction of bromine at specific positions on the chromone ring. For instance, the use of a Lewis acid catalyst can promote bromination at the 3-position, while radical initiators can facilitate bromination at other sites.

Another area of active research is the development of metal-catalyzed cross-coupling reactions for the synthesis of halogenated chromones. These methods allow for the direct introduction of halogen atoms into the chromone scaffold from readily available starting materials, offering a more convergent and flexible approach compared to traditional multi-step syntheses.

A summary of recent synthetic approaches is presented in the table below:

| Synthetic Approach | Reagents and Conditions | Key Advantages |

| Catalytic Electrophilic Bromination | N-Bromosuccinimide (NBS), Lewis Acid Catalyst | High regioselectivity for the 3-position. |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Access to different bromination patterns. |

| Metal-Catalyzed Halogenation | Palladium or Copper catalysts, Halogen source | Direct and flexible introduction of halogens. |

Advanced Functionalization Strategies for Tailored Molecular Properties

The bromine atoms in this compound serve as versatile synthetic handles for further molecular elaboration. Advanced functionalization strategies, primarily based on transition-metal-catalyzed cross-coupling reactions, have enabled the introduction of a wide range of substituents at the 3- and 7-positions. This has led to the creation of diverse libraries of chromone derivatives with tailored electronic, steric, and photophysical properties.

For example, Suzuki-Miyaura cross-coupling reactions have been extensively employed to introduce aryl and heteroaryl groups at the bromine-bearing positions. By carefully selecting the boronic acid or ester coupling partner, researchers can systematically modify the molecular architecture and fine-tune the properties of the resulting compounds. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as precursors for further transformations or as integral components of functional materials.

The differential reactivity of the bromine atoms at the 3- and 7-positions can also be exploited for selective functionalization. The C3-Br bond is generally more reactive in palladium-catalyzed reactions compared to the C7-Br bond, allowing for sequential cross-coupling reactions to introduce different substituents at each position.

The following table summarizes key functionalization strategies:

| Reaction Type | Catalyst | Coupling Partner | Introduced Moiety |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Aryl/heteroaryl boronic acids or esters | Aryl/heteroaryl groups |

| Sonogashira Coupling | Palladium(0) and Copper(I) | Terminal alkynes | Alkynyl groups |

| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) complexes | Amines | Amino groups |

| Stille Coupling | Palladium(0) complexes | Organostannanes | Various organic groups |

Integration of Artificial Intelligence and Machine Learning in Chromone-Based Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chromone-based research. These computational tools can be employed to accelerate the discovery and optimization of novel chromone derivatives with desired properties. For instance, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new chromone analogues based on their chemical structure.

Another exciting application of AI and ML is in the prediction of molecular properties, such as solubility, toxicity, and metabolic stability. By training models on large datasets of experimental data, it is possible to obtain accurate predictions for new chromone derivatives, guiding the selection of the most promising candidates for further experimental investigation.

Exploration of this compound as a Scaffold for Targeted Chemical Biology Probes

The unique reactivity and structural features of this compound make it an attractive scaffold for the development of targeted chemical biology probes. These probes are essential tools for studying biological processes at the molecular level, enabling the visualization, identification, and modulation of specific biomolecules within a complex cellular environment.

The bromine atoms on the this compound core can be functionalized with various reporter groups, such as fluorophores or affinity tags, to create probes for fluorescence imaging or protein profiling. For example, a fluorescent dye can be attached to the chromone scaffold via a cross-coupling reaction, resulting in a probe that can be used to visualize the localization of a target protein within a cell.

Moreover, the chromone core itself can be designed to interact with a specific biological target, such as an enzyme or a receptor. By incorporating a reactive group, or "warhead," into the this compound scaffold, it is possible to create activity-based probes that covalently label the active site of a target enzyme. These probes are invaluable for identifying new drug targets and for studying enzyme function in living systems.

Concluding Outlook on the Broader Impact of Chromone Chemistry in Scientific Discovery

The study of this compound and other halogenated chromones continues to push the boundaries of synthetic chemistry and chemical biology. The development of innovative synthetic methodologies and advanced functionalization strategies has provided access to a vast chemical space of novel chromone derivatives with diverse and tunable properties.

The integration of computational tools, such as AI and ML, is expected to further accelerate the pace of discovery in this field, enabling the rational design of molecules with optimized functions. As a versatile scaffold for the construction of targeted chemical biology probes, this compound will undoubtedly play a crucial role in unraveling the complexities of biological systems and in the development of new therapeutic agents. The ongoing research into the chemistry and applications of halogenated chromones holds immense promise for advancing scientific discovery across multiple disciplines.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs’ test and apply mixed-effects models to account for inter-experiment variability. Report effect sizes (Cohen’s d) for comparative analyses .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound and human-derived cell lines?

- Methodological Answer : Obtain institutional review board (IRB) approval for studies using primary human cells. Document cell line provenance (e.g., ATCC authentication) and mycoplasma testing results. Adhere to FAIR data principles by depositing raw data in public repositories (e.g., Zenodo) with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.